molecular formula C16H15N5O3S B2431051 N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide CAS No. 338405-35-9

N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide

Cat. No.: B2431051
CAS No.: 338405-35-9
M. Wt: 357.39
InChI Key: ZADDVDIVLGAXMP-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide is a synthetic organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzenesulfonyl group attached to an ethanimidamide moiety, which is further linked to a 1-phenyl-1,2,4-triazol-3-yl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide typically involves multiple steps:

    Formation of the 1-phenyl-1,2,4-triazole moiety: This can be achieved through the cyclization of phenylhydrazine with formamide under acidic conditions.

    Etherification: The 1-phenyl-1,2,4-triazole is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanol.

    Sulfonylation: The 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanol is then treated with benzenesulfonyl chloride in the presence of a base like pyridine to yield the final product, N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The triazole ring may also participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide
  • N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]propionamide

Uniqueness

N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c17-15(20-25(22,23)14-9-5-2-6-10-14)11-24-16-18-12-21(19-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADDVDIVLGAXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NS(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N\S(=O)(=O)C3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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